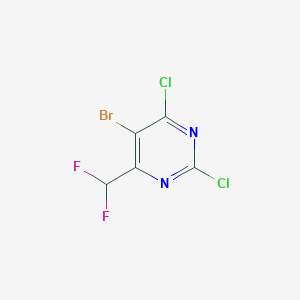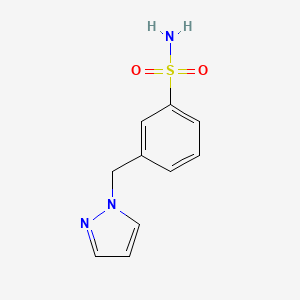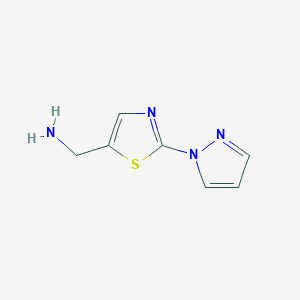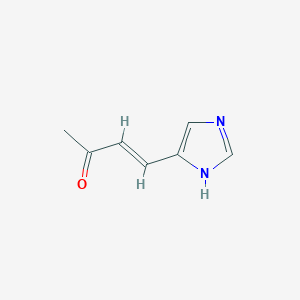
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into a phenyl ring, followed by the addition of a propanoic acid group. One common method involves the use of fluorinating agents such as hydrofluoric acid or fluoroboric acid to introduce the fluorine atom into the aromatic ring. The reaction conditions often require elevated temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to ensure high purity and yield, making it suitable for various applications in the chemical and pharmaceutical industries.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-3-methyl-6-chlorophenylboronic acid
Uniqueness
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of a fluorine atom and a propanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
| 1314656-50-2 | |
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-5-4-6-8(9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZHJWLGZKOWOSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)

